(3S,4R)-1-(2-ethylpyridine-4-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Description
(3S,4R)-1-(2-ethylpyridine-4-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4R*)-1-(2-ethylisonicotinoyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is 354.15795719 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterisation and Synthesis
- The study of X-ray powder diffraction data for related compounds helps in understanding the crystal structure, which is crucial for the synthesis of anticoagulants like apixaban, demonstrating the importance of structural characterisation in drug development (Qing Wang et al., 2017).
- Synthesis and structural characterisation of beta-foldamers containing pyrrolidin-2-one rings reveal the potential for designing novel molecular structures with specific conformations, which could have applications in material science and nanotechnology (I. Menegazzo et al., 2006).
Antimicrobial and Antimycobacterial Activity
- Research on nicotinic acid hydrazide derivatives underscores the quest for new antimicrobial and antimycobacterial agents, suggesting that structural analogues of the queried compound could be explored for similar biological activities (R.V.Sidhaye et al., 2011).
Enzymatic and Chemical Transformations
- Studies on the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids demonstrate advanced synthetic techniques that could be applied in the development of new pharmaceuticals and chemicals (Raymond C. F. Jones et al., 1990).
- The electroreduction of substituents on a pyridine ring in aqueous sulfuric acid provides insights into electrochemical modifications of organic compounds, which could inform the development of new synthetic pathways and chemical sensors (T. Nonaka et al., 1981).
Properties
IUPAC Name |
(3S,4R)-1-(2-ethylpyridine-4-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-14-10-13(8-9-21-14)19(23)22-11-16(17(12-22)20(24)25)15-6-4-5-7-18(15)26-2/h4-10,16-17H,3,11-12H2,1-2H3,(H,24,25)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOJNXGQEBSPRN-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CC(=C1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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